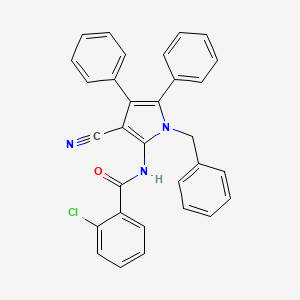

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide

Description

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is a synthetic pyrrole derivative characterized by a benzyl group at position 1, cyano and diphenyl substituents at positions 3, 4, and 5, and a 2-chlorobenzenecarboxamide moiety at position 2. Its molecular formula is C₃₁H₂₂ClN₃O, with a molecular weight of 496.0 g/mol.

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22ClN3O/c32-27-19-11-10-18-25(27)31(36)34-30-26(20-33)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)35(30)21-22-12-4-1-5-13-22/h1-19H,21H2,(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRXNGYVVPOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrole ring through a cyclization reaction involving appropriate precursors. The benzyl, cyano, and diphenyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the pyrrole derivative with 2-chlorobenzenecarboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide exhibit significant antimicrobial activity. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar pyrrole-based compounds have been evaluated for their ability to inhibit tumor cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency against cancer cells.

Anti-inflammatory Effects

In silico studies have suggested that this compound may serve as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases where 5-LOX plays a critical role .

Case Studies

Several studies highlight the therapeutic potential of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The compound’s structural and functional properties are compared below with three analogs:

Structural Comparison

Key Observations :

- Amide Substituents : The 2-chlorobenzenecarboxamide group in the target provides steric bulk and electronic effects (via Cl), contrasting with the simpler chloroacetamide () and methylpropanamide ().

- N1 Substituent : The benzyl group in the target and may enhance lipophilicity and membrane permeability compared to the butyl group in .

Physicochemical Properties

Analysis :

- The dimethyl analog () has lower steric hindrance, which may favor metabolic stability but reduce target affinity.

Biological Activity

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide (CAS No. 477887-30-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This detailed article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 487.98 g/mol. The structure features a pyrrole ring and a chlorobenzene moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization with benzyl and chloro groups. The synthetic pathway often includes:

- Formation of the Pyrrole Ring : Using appropriate precursors such as β-keto esters and amines.

- Benzylation : Introduction of the benzyl group via nucleophilic substitution.

- Chlorination : The introduction of the chlorine atom on the benzene ring.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MIA PaCa-2 Cells : Preliminary studies showed that this compound can reduce cell viability in pancreatic cancer cells significantly, suggesting its potential as an anticancer agent .

The proposed mechanism involves modulation of autophagy pathways and inhibition of mTORC1 signaling, leading to increased apoptosis in cancer cells. This is supported by findings that indicate the compound disrupts autophagic flux, which is crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds have highlighted certain structural features that enhance biological activity:

- Pyrrole Substitution : Variations in substituents on the pyrrole ring can lead to changes in potency and selectivity against different cancer types.

- Chloro Group Positioning : The position and nature of halogen substituents on the benzene ring significantly affect the compound's interaction with biological targets.

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells through caspase activation .

- In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.